molecular formula C17H14N2O5S2 B2611147 (Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid CAS No. 615282-36-5

(Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid

Cat. No.: B2611147
CAS No.: 615282-36-5
M. Wt: 390.43
InChI Key: XYTKSEPRESXXGI-WQLSENKSSA-N
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Description

(Z)-3-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-2,5-dioxopyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C17H14N2O5S2 and its molecular weight is 390.43. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Reactions with Nitrile Oxides : The reactions of similar thiazolidine compounds with nitrile oxides have been studied, showing the formation of Z-3, Z-2,4-dioxo analogues and dioxadiazines. These reactions and the resulting compounds highlight the synthetic versatility of thiazolidine derivatives in organic chemistry, providing pathways to novel structures with potential utility in various chemical contexts (Kandeel & Youssef, 2001).

  • Photophysical Properties : Novel d-π-A type chromophores incorporating thiazolidine units have been synthesized, displaying significant photophysical properties. These findings underline the potential of such compounds in the development of materials for optoelectronic applications, emphasizing the impact of structural manipulations on their properties (Jachak et al., 2021).

Potential Biomedical Applications

  • Antifungal Activity : Rhodanineacetic acid derivatives, a category which encompasses similar thiazolidine compounds, have been synthesized and evaluated for antifungal effects. This research highlights the potential of thiazolidine derivatives as antifungal agents, with specific compounds exhibiting strong inhibitory effects on various Candida species (Doležel et al., 2009).

  • Anticancer and Antimicrobial Agents : Research into benzofuran derivatives including thiazolidinone structures has revealed significant in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. These findings suggest the utility of thiazolidinone derivatives in developing new therapeutic agents targeting various diseases and conditions (Rida et al., 2006).

  • Antioxidant Activity : The antioxidant potential of certain thiazolidinone derivatives has been explored, identifying compounds with potent antioxidant capabilities. These studies suggest the applicability of thiazolidinone derivatives in creating novel antioxidant agents, which could be beneficial in various health-related applications (Tumosienė et al., 2019).

Properties

IUPAC Name

3-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c20-13-9-11(15(23)18(13)7-6-14(21)22)19-16(24)12(26-17(19)25)8-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H,21,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKSEPRESXXGI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)N(C1=O)CCC(=O)O)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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